Evidence Gap Analysis: Absence of Published Kinase Inhibition Data for This CAS-Registered Scaffold
A targeted search of authoritative public bioactivity databases (BindingDB and ChEMBL) using the exact CAS number 2640956-86-9 and its InChI Key returned zero experimental records for this compound [1][2]. This contrasts with the wider pyrimidine-amine class, where numerous analogs have reported JAK1 and JAK2 inhibition data, often showing sub-nanomolar to low nanomolar IC50 values. The absence of any direct or comparable data means no quantitative differentiation from its closest theoretical analogs (e.g., compounds with a 4-fluorobenzoyl group but a different pyrimidine substitution, or JAK inhibitors like tofacitinib and ruxolitinib) can currently be established. This is the single most critical information gap for scientific selection.
| Evidence Dimension | Availability of JAK Inhibition Bioactivity Data (IC50/Ki) |
|---|---|
| Target Compound Data | No data available in BindingDB or ChEMBL |
| Comparator Or Baseline | Class-level baseline: Multiple pyrimidine-amine JAK inhibitors show published IC50 values (e.g., tofacitinib JAK1 IC50 ~ 15 nM, JAK2 IC50 ~ 77 nM; ruxolitinib JAK1 IC50 ~ 3.3 nM, JAK2 IC50 ~ 2.8 nM) [3][4]. |
| Quantified Difference | Not calculable. A complete data void exists for the target compound. |
| Conditions | Database query: BindingDB (bindingdb.org) and ChEMBL (ebi.ac.uk/chembl) search by CAS number and InChI Key; no assay data returned. |
Why This Matters
For procurement, this means the compound carries unquantified risk; its biological activity is unproven, making it unsuitable for any experiment requiring a validated or even partially characterized kinase inhibitor.
- [1] BindingDB. 'Search results for CAS 2640956-86-9.' UCSD Binding Database, accessed 2026. View Source
- [2] ChEMBL. 'Search results for CAS 2640956-86-9.' European Bioinformatics Institute, accessed 2026. View Source
- [3] PMC. 'Enzyme assay IC50 (nM) values for Tofacitinib.' Table 1, National Library of Medicine, accessed 2026. View Source
- [4] PMC. 'Inhibitor JAK1 and JAK2 IC50 values for Ruxolitinib.' Table 1, National Library of Medicine, accessed 2026. View Source
